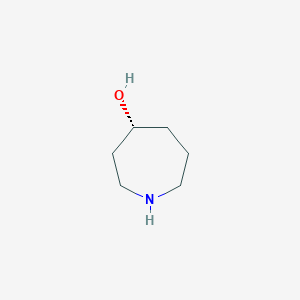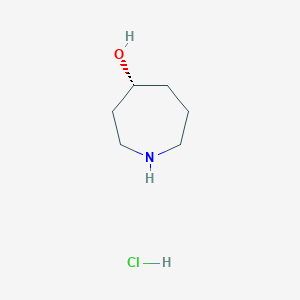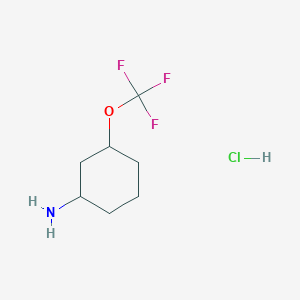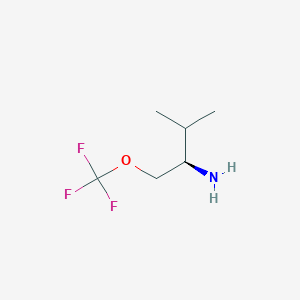
(R)-3-Methyl-1-(trifluoromethoxy)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methyl-1-(trifluoromethoxy)butan-2-amine is a chiral amine with a trifluoromethoxy group, making it a valuable compound in various chemical and pharmaceutical applications. Its unique structure, featuring a trifluoromethoxy group, imparts distinct chemical properties that are beneficial in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-1-(trifluoromethoxy)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of a corresponding ketone with an amine. This process typically employs a reducing agent such as sodium cyanoborohydride or a catalytic hydrogenation method using a metal catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of ®-3-Methyl-1-(trifluoromethoxy)butan-2-amine often involves the use of biocatalysts. Enzymes such as amine dehydrogenases can be employed to achieve high enantioselectivity and yield. This biocatalytic approach is advantageous due to its mild reaction conditions and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methyl-1-(trifluoromethoxy)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
®-3-Methyl-1-(trifluoromethoxy)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biocatalytic reactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism by which ®-3-Methyl-1-(trifluoromethoxy)butan-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property is particularly useful in drug design, where the compound can interact with enzymes and receptors to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Aminobutan-2-ol: Another chiral amine with similar applications in pharmaceuticals and biocatalysis.
(S)-1-Methoxypropan-2-amine: Used in the synthesis of herbicides and pharmaceuticals.
Uniqueness
®-3-Methyl-1-(trifluoromethoxy)butan-2-amine is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug design and other scientific applications .
Propriétés
IUPAC Name |
(2R)-3-methyl-1-(trifluoromethoxy)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-4(2)5(10)3-11-6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNIYQDDSCVPI-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](COC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
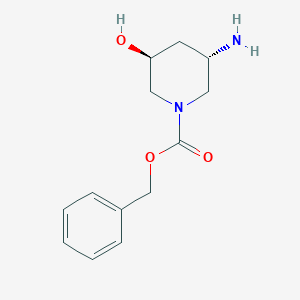
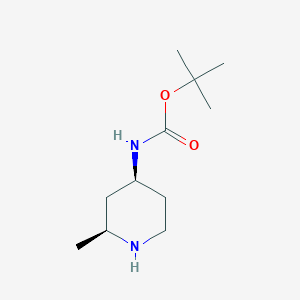
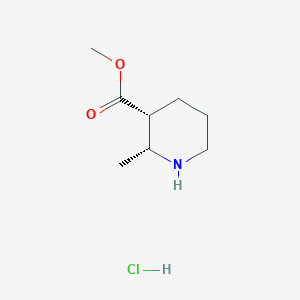
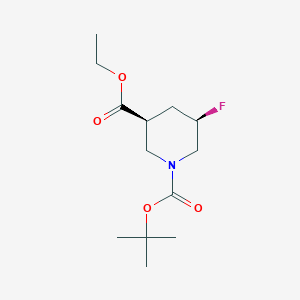
![3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate](/img/structure/B8191836.png)
![cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate](/img/structure/B8191838.png)
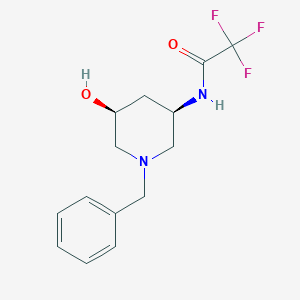
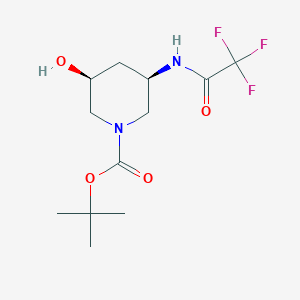
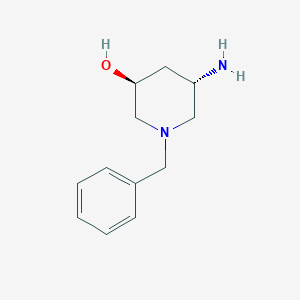
![1,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B8191856.png)
